molecular formula C13H20O3 B8458300 2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL

2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL

Cat. No. B8458300
M. Wt: 224.30 g/mol
InChI Key: FMEHNBNONBAREM-UHFFFAOYSA-N
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Patent
US05098929

Procedure details

5-Benzyloxymethyl-2,2-dimethyl-5-ethyl-1,3-dioxane (15.0 g.) and Dowex 50×8-200 ion exchange resin (H+ form) (2.0 g.) in methanol (250ml.) containing water (50 ml.) was refluxed, with stirring, for three hours. The mixture was filtered and the filtrate was evaporated in vacuo. 2-Benzyloxymethyl-2-hydroxymethyl-butan-1-ol was obtained as a yellow oil (9.7 g.).
Name
5-Benzyloxymethyl-2,2-dimethyl-5-ethyl-1,3-dioxane
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][C:10]1([CH2:18][CH3:19])[CH2:15][O:14]C(C)(C)[O:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O>CO>[CH2:1]([O:8][CH2:9][C:10]([CH2:15][OH:14])([CH2:18][CH3:19])[CH2:11][OH:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
5-Benzyloxymethyl-2,2-dimethyl-5-ethyl-1,3-dioxane
Quantity
15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1(COC(OC1)(C)C)CC
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)(CC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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